molecular formula C18H22N2O3 B154571 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzenepropanoic Acid Methyl Ester CAS No. 153939-51-6

4-[2-(Methyl-2-pyridinylamino)ethoxy]benzenepropanoic Acid Methyl Ester

Cat. No.: B154571
CAS No.: 153939-51-6
M. Wt: 314.4 g/mol
InChI Key: VVRUALUAVMKUJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(Methyl-2-pyridinylamino)ethoxy]benzenepropanoic Acid Methyl Ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, an ethoxy group, and a propanoate ester. Its chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzenepropanoic Acid Methyl Ester typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the reagents are relatively stable and environmentally benign.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also becoming more common, as they offer better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Methyl-2-pyridinylamino)ethoxy]benzenepropanoic Acid Methyl Ester can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., hydroxide ions), Electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of products, depending on the nature of the substituents involved.

Scientific Research Applications

4-[2-(Methyl-2-pyridinylamino)ethoxy]benzenepropanoic Acid Methyl Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzenepropanoic Acid Methyl Ester involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Methyl-2-pyridinylamino)ethoxy]benzenepropanoic Acid Methyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

153939-51-6

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate

InChI

InChI=1S/C18H22N2O3/c1-20(17-5-3-4-12-19-17)13-14-23-16-9-6-15(7-10-16)8-11-18(21)22-2/h3-7,9-10,12H,8,11,13-14H2,1-2H3

InChI Key

VVRUALUAVMKUJN-UHFFFAOYSA-N

SMILES

CN(CCOC1=CC=C(C=C1)CCC(=O)OC)C2=CC=CC=N2

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CCC(=O)OC)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl E-3-[4-[2-[N-methyl-N-(2-pyridyl)amino]ethoxy]phenyl]prop-2-enoate (7.00 g) was suspended in methanol (220 mL) and hydrogenated over platinum (IV) oxide catalyst (0.44 g total) for a total of 28 hrs. The mixture was filtered through filter aid and the solvent evaporated. The residue was chromatographed on silica gel with 1% methanol in dichloromethane as eluent to afford the title compound as a gum which was used without further purification.
Quantity
220 mL
Type
solvent
Reaction Step Two
Quantity
0.44 g
Type
catalyst
Reaction Step Two

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